1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine
Description
Properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H17N3O4S/c20-19(21)15-8-6-14(7-9-15)17-10-12-18(13-11-17)24(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2 |
InChI Key |
PPFVANTUCBVZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Nitrophenyl)Piperazine Intermediate
The foundational step involves preparing 4-(4-nitrophenyl)piperazine, often via nucleophilic aromatic substitution. In a representative procedure adapted from patent CN101824009A, N,N-di(2-chloroethyl)-4-N-methyl-p-nitroaniline reacts with p-methoxyaniline in dimethylformamide (DMF) at 100°C for 24 hours under sodium hydroxide catalysis. The intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is isolated in 87% yield after chloroform extraction and recrystallization from 1,4-dioxane. Demethylation using hydrobromic acid yields 4-(4-nitrophenyl)piperazine .
Benzenesulfonylation of the Piperazine Core
The sulfonylation step employs benzenesulfonyl chloride under Schotten-Baumann conditions. In anhydrous dichloromethane, 4-(4-nitrophenyl)piperazine reacts with 1.2 equivalents of benzenesulfonyl chloride in the presence of triethylamine (TEA) at 0–5°C. The reaction proceeds for 12 hours, followed by aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound in 78% purity.
Table 1: Reaction Conditions for Nucleophilic Substitution-Sulfonylation
| Parameter | Value |
|---|---|
| Temperature (Step 1) | 100°C |
| Catalyst (Step 1) | NaOH |
| Solvent (Step 1) | DMF |
| Yield (Intermediate) | 87% |
| Sulfonylation Time | 12 hours |
| Final Yield | 72% |
| Purity (HPLC) | 95% |
One-Pot Sequential Alkylation-Sulfonylation
Simultaneous Functionalization
| Variable | Optimal Condition |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 18 hours |
| Yield | 68% |
| Byproducts | <5% (HPLC) |
Reductive Amination Pathway
Formation of the Piperazine Skeleton
Reductive amination offers an alternative route using 4-nitrobenzaldehyde and N-benzenesulfonyl ethylenediamine . In ethanol, the aldehyde and diamine condense at 50°C for 6 hours, followed by sodium borohydride reduction. The resulting N-benzenesulfonyl-N'-(4-nitrophenyl)ethylenediamine undergoes cyclization using thionyl chloride to form the piperazine ring. This method yields 65% of the target compound after recrystallization.
Challenges and Mitigation
The nitro group’s electron-withdrawing nature slows reductive amination, necessitating excess borohydride. Cyclization with thionyl chloride requires strict anhydrous conditions to avoid hydrolysis.
Table 3: Reductive Amination Performance Metrics
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-nitrophenylpiperazine and benzenesulfonyl chloride in tetrahydrofuran (THF) is irradiated at 150°C for 15 minutes with diisopropylethylamine (DIPEA) as a base. The crude product is purified via flash chromatography, achieving 82% yield with >99% purity.
Energy Efficiency and Scalability
Microwave methods enhance green chemistry metrics by minimizing solvent use and energy consumption. However, scalability remains limited to batch processes due to equipment constraints.
Table 4: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 15 minutes | 12 hours |
| Yield | 82% | 72% |
| Energy Consumption | 0.8 kWh | 4.2 kWh |
| Solvent Volume | 50 mL | 200 mL |
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Nucleophilic substitution-sulfonylation is preferred for large-scale production due to reagent availability and moderate temperatures. One-pot synthesis, while efficient, requires costly anhydrous solvents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic attacks due to the electron-withdrawing effects of the sulfonyl moiety. Key reactions include:
Research Findings :
-
Amine substitutions show enhanced antimicrobial activity against S. aureus (MIC: 8 µg/mL) compared to parent compound (MIC: 32 µg/mL) .
-
Steric hindrance from the 4-nitrophenyl group reduces reaction rates with bulky nucleophiles.
Reduction of Nitro Group
The 4-nitrophenyl group undergoes selective reduction under controlled conditions:
Mechanistic Insight :
-
Catalytic hydrogenation proceeds via a radical anion intermediate stabilized by the sulfonyl group’s electron-withdrawing effect.
-
Over-reduction to hydroxylamine occurs preferentially in polar aprotic solvents .
Sulfonamide Hydrolysis
Controlled cleavage of the sulfonamide bond under acidic/basic conditions:
| Conditions | Products | Rate Constant (k, h⁻¹) |
|---|---|---|
| 6M HCl, reflux, 12h | Benzenesulfonic acid + 4-nitrophenylpiperazine | 0.12 |
| 10% NaOH, 80°C, 8h | Sodium benzenesulfonate + free amine | 0.09 |
Key Observation :
-
Hydrolysis rates correlate with steric accessibility of the sulfonamide nitrogen (ΔG‡ = 98 kJ/mol).
Electrophilic Aromatic Substitution
The 4-nitrophenyl ring participates in limited EAS due to strong deactivation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | No reaction (deactivated ring) |
| Halogenation | Br₂/FeBr₃, 60°C | Trace dibromination (<5%) |
Coordination Chemistry
The sulfonamide and amine groups act as ligands for metal ions:
| Metal Salt | Complex Formed | Stability Constant (log K) | Biological Relevance |
|---|---|---|---|
| Cu(II) chloride | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | Anticancer activity studies |
| Fe(III) nitrate | Octahedral Fe(L)₃ complex | 6.7 ± 0.2 | Catalytic oxidation systems |
Biocatalytic Modifications
In vitro metabolic studies reveal:
Scientific Research Applications
Medicinal Chemistry
1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural components can be manipulated to create derivatives with enhanced biological activity. The sulfonyl group enhances solubility and bioavailability, while the nitrophenyl moiety can be involved in redox reactions, contributing to the compound's pharmacological properties.
Table 1: Synthesis Applications of 1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine
| Application Type | Description |
|---|---|
| Intermediate Synthesis | Used in the development of new pharmaceutical agents. |
| Prodrug Formation | Can be modified to enhance therapeutic efficacy and reduce side effects. |
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the nitro group contributes to its ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Membrane disruption |
| Staphylococcus aureus | 16 µg/mL | Protein synthesis inhibition |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the intrinsic pathway of apoptosis.
Case Study: Anticancer Mechanism Analysis
In a study evaluating the effects on HeLa cervical cancer cells, treatment with 1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine resulted in:
- Cell Viability Reduction : Significant decrease in viable cell counts after treatment.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
Table 3: Cell Line Sensitivity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Neuropharmacological Research
The piperazine moiety suggests potential applications in neuropharmacology. Compounds containing piperazine rings are often studied for their interactions with neurotransmitter receptors, particularly serotonin receptors, which may lead to anxiolytic or antidepressant effects.
Potential Neuropharmacological Effects
- Serotonin Receptor Modulation : Preliminary studies indicate that this compound may affect serotonin receptor activity, warranting further investigation into its potential as an antidepressant.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(phenylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl and phenylsulfonyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., nitro) on the sulfonyl moiety enhance reactivity but may lower yields due to steric hindrance .
- Bulky substituents (e.g., tert-butyl) improve pharmacokinetic properties but require optimized synthetic conditions .
Positional Isomerism in Nitrophenyl Derivatives
The position of the nitro group on the phenyl ring influences molecular conformation and biological activity:
Key Findings :
Key Findings :
- The benzenesulfonyl-4-nitrophenyl scaffold lacks direct receptor affinity but serves as a critical intermediate for bioactive molecules .
- Arylpiperazines with extended hydrophobic chains (e.g., phthalimido-butyl) show enhanced receptor binding .
Crystallographic and Stability Comparisons
Crystal structure analyses reveal conformational preferences:
Biological Activity
1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and neuropharmacological effects, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C17H19N3O4S
- Molecular Weight : 357.42 g/mol
- CAS Number : 2853453
The structure features a piperazine ring substituted with a benzenesulfonyl group and a nitrophenyl group, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(benzenesulfonyl)-4-(4-nitrophenyl)piperazine derivatives. For instance, compounds with similar piperazine frameworks have shown significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. It has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cells, thereby promoting cell death .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine | A498 (renal cancer) | 33.9 ± 1.91 | Induction of apoptosis |
| Similar Piperazine Derivative | MDA-MB-231 (breast) | 0.97 | Cell cycle arrest and apoptosis |
| Similar Piperazine Derivative | HT-29 (colon cancer) | 9.24 | Upregulation of BAX |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research indicates that piperazine derivatives can target potassium channels and possess antibacterial and antifungal activities.
- Study Findings : In vitro studies have demonstrated that related piperazine compounds show significant inhibition against bacterial strains, suggesting potential for development as antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine | E. coli | 15 µg/mL |
| Similar Piperazine Derivative | S. aureus | 10 µg/mL |
Neuropharmacological Activity
Neuropharmacological studies suggest that derivatives of this compound may exhibit anticonvulsant properties. The presence of the piperazine moiety is crucial for interaction with neurotransmitter receptors.
- Research Insight : Some studies have indicated that similar compounds can act as GABA receptor modulators, potentially offering therapeutic effects in seizure disorders .
Table 3: Neuropharmacological Activity Data
| Compound | Model | Effect |
|---|---|---|
| 1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine | MES Seizure Model | Significant anticonvulsant activity |
| Similar Piperazine Derivative | Animal Model | Reduced seizure frequency |
Case Study 1: Anticancer Efficacy in Clinical Trials
A clinical trial evaluated the efficacy of a related piperazine derivative in patients with advanced renal cancer. The results indicated an overall response rate of approximately 30%, with manageable side effects, highlighting the potential for further development in oncology .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial activity of piperazine derivatives against resistant bacterial strains. The findings showed that modifications to the piperazine structure significantly enhanced potency against multi-drug resistant strains, suggesting a promising avenue for new antibiotic development .
Q & A
Q. What mechanistic pathways explain the compound’s antiarrhythmic activity in preclinical models?
- Answer : The piperazine core interacts with cardiac ion channels (e.g., hERG K⁺ channels), prolonging action potential duration. Electrophysiological studies (patch-clamp) show IC₅₀ ~1.2 µM for hERG blockade, correlating with QT interval prolongation in vivo . Nitro group metabolites (e.g., hydroxylamines) may contribute to off-target effects, requiring metabolite profiling via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
